molecular formula C24H35N7O3 B12409332 N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide

N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide

Cat. No.: B12409332
M. Wt: 469.6 g/mol
InChI Key: SYMKCZOALSNIBQ-DLBZAZTESA-N
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Description

N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolo[3,4-c]pyrazole core, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrrolo[3,4-c]pyrazole core are crucial for binding to these targets, modulating their activity and influencing cellular pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trifluorotoluene : An organic compound with similar structural features, used as a solvent and synthetic intermediate.
  • Flumetramide : A skeletal muscle relaxant with a related chemical structure.

Uniqueness

N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide is unique due to its combination of a piperazine ring, pyrrolo[3,4-c]pyrazole core, and pyridine carboxamide moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H35N7O3

Molecular Weight

469.6 g/mol

IUPAC Name

N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C24H35N7O3/c1-5-11-29-13-16(2)30(14-17(29)9-12-32)23(34)31-15-18-20(24(31,3)4)27-28-21(18)26-22(33)19-8-6-7-10-25-19/h6-8,10,16-17,32H,5,9,11-15H2,1-4H3,(H2,26,27,28,33)/t16-,17+/m0/s1

InChI Key

SYMKCZOALSNIBQ-DLBZAZTESA-N

Isomeric SMILES

CCCN1C[C@@H](N(C[C@H]1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C

Canonical SMILES

CCCN1CC(N(CC1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C

Origin of Product

United States

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